molecular formula C20H20N4O5S2 B11424523 N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11424523
M. Wt: 460.5 g/mol
InChI Key: RADCTOSCRNABGA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of benzodioxole, benzothiadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A general synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Benzothiadiazole Moiety: This involves the reaction of o-phenylenediamine with sulfur and nitrous acid.

    Coupling Reactions: The benzodioxole and benzothiadiazole intermediates are then coupled with a piperidine derivative through a series of nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the benzothiadiazole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzodioxole and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.

Medicine

Medicinally, N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide could be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and benzothiadiazole moieties could play a role in binding to these targets, while the piperidine ring might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide: Lacks the sulfonyl group, which might affect its reactivity and bioactivity.

    N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an amide, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both benzodioxole and benzothiadiazole moieties in N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide makes it unique compared to other compounds. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N4O5S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H20N4O5S2/c25-20(21-11-13-4-5-16-17(10-13)29-12-28-16)14-6-8-24(9-7-14)31(26,27)18-3-1-2-15-19(18)23-30-22-15/h1-5,10,14H,6-9,11-12H2,(H,21,25)

InChI Key

RADCTOSCRNABGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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